4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYL-N-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE
Overview
Description
4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYL-N-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE is a complex organic compound that features a unique combination of functional groups, including a sulfonamide, a thiadiazole, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYL-N-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiadiazole ring, which can be synthesized by the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate electrophile . The phenylsulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides . The final step involves coupling the thiadiazole and sulfonamide intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYL-N-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group would yield sulfone derivatives, while reduction of nitro groups would yield amines.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYL-N-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity . The thiadiazole ring may interact with metal ions or other cofactors, affecting the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole
- 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives
Uniqueness
4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYL-N-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both sulfonamide and thiadiazole moieties allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-3-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S2/c1-29(34(31,32)22-15-9-4-10-16-22)18-21(19-11-5-2-6-12-19)17-23(30)26-25-28-27-24(33-25)20-13-7-3-8-14-20/h2-16,21H,17-18H2,1H3,(H,26,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSXCAYEGDPJKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(CC(=O)NC1=NN=C(S1)C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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